molecular formula C14H16O3 B6261972 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2171880-96-7

1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No. B6261972
CAS RN: 2171880-96-7
M. Wt: 232.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid, also known as 4-methoxyphenylbicyclohexanecarboxylic acid (MPBCA), is a heterocyclic organic compound that is widely used in organic synthesis and scientific research. MPBCA has been used for a variety of applications, including drug synthesis, organic synthesis, and chemical biology. MPBCA is a versatile molecule that can be used in a variety of ways, from simple organic synthesis to more complex biochemical and physiological studies.

Scientific Research Applications

MPBCA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, including antifungal agents, antivirals, and anti-cancer agents. It has also been used in the synthesis of organic compounds, such as dyes, fragrances, and flavors. In addition, MPBCA has been used in the development of biosensors and in the study of biochemical and physiological processes.

Mechanism of Action

MPBCA is believed to act as a proton donor, forming a covalent bond with a receptor site in the target molecule. This covalent bond can then be broken, allowing the target molecule to be modified or altered in some way. In addition, MPBCA can also act as an electron donor, forming a covalent bond with an electron acceptor in the target molecule. This covalent bond can then be broken, allowing the target molecule to be modified or altered in some way.
Biochemical and Physiological Effects
MPBCA has been used in a variety of biochemical and physiological studies. It has been used to study enzyme activity, protein-protein interactions, and signal transduction pathways. In addition, MPBCA has been used to study the effects of drugs on the body, including their effects on the nervous system, cardiovascular system, and immune system.

Advantages and Limitations for Lab Experiments

The use of MPBCA in lab experiments has several advantages, including its low cost, ease of synthesis, and wide range of applications. In addition, MPBCA is a stable molecule, which makes it ideal for use in long-term experiments. However, there are some limitations to using MPBCA in experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is a relatively small molecule, so it may not be suitable for use in experiments that require large molecules.

Future Directions

There are a number of potential future directions for the use of MPBCA in scientific research. These include the synthesis of new drugs, the development of biosensors, and the study of biochemical and physiological processes. In addition, MPBCA could be used to study the effects of environmental pollutants on the body, and it could be used to study the effects of genetic mutations on the body. Finally, MPBCA could be used to study the effects of nanomaterials on the body, and it could be used to study the effects of nanotechnology on the environment.

Synthesis Methods

MPBCA can be synthesized in several ways, including the use of Grignard reagents, Wittig olefination, and palladium-catalyzed cross-coupling reactions. The Grignard reagent method is the most common and involves the reaction of a bromoalkene with a Grignard reagent to form an alkyl halide, which is then reacted with an aldehyde to form the desired product. The Wittig olefination method involves the reaction of a phosphonium salt with an aldehyde to form an alkene, which is then reacted with a Grignard reagent to form the desired product. The palladium-catalyzed cross-coupling reaction is a more complex method that involves the reaction of two organometallic compounds with a palladium catalyst to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "cyclohexene", "maleic anhydride", "sodium hydroxide", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Conversion of 4-methoxyphenylacetic acid to 4-methoxyphenylacetic acid chloride using thionyl chloride", "Step 2: Addition of cyclohexene to 4-methoxyphenylacetic acid chloride in the presence of aluminum chloride to form 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid chloride", "Step 3: Hydrolysis of 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid chloride using sodium hydroxide to form 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid", "Step 4: Conversion of maleic anhydride to maleic acid using sodium bicarbonate", "Step 5: Esterification of maleic acid with 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid using acetic anhydride and pyridine as a catalyst to form the maleate salt of 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid", "Step 6: Conversion of the maleate salt to the free acid form using hydrochloric acid", "Step 7: Extraction of the free acid form using diethyl ether", "Step 8: Purification of the free acid form using petroleum ether to obtain the final product, 1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid" ] }

CAS RN

2171880-96-7

Product Name

1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Molecular Formula

C14H16O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.